molecular formula C7H14N2O B1444193 1-Amino-2-methylcyclopentane-1-carboxamide CAS No. 1443981-97-2

1-Amino-2-methylcyclopentane-1-carboxamide

Cat. No.: B1444193
CAS No.: 1443981-97-2
M. Wt: 142.2 g/mol
InChI Key: WEZBVNVIXKNKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-methylcyclopentane-1-carboxamide is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol It is characterized by the presence of an amino group, a methyl group, and a carboxamide group attached to a cyclopentane ring

Preparation Methods

The synthesis of 1-Amino-2-methylcyclopentane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopentanone with ammonia and a reducing agent such as sodium borohydride. The reaction conditions typically include a solvent like ethanol and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-2-methylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, temperatures ranging from -10°C to 100°C, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-2-methylcyclopentane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-methylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-2-methylcyclopentane-1-carboxamide can be compared with other similar compounds, such as:

    1-Aminocyclopentane-1-carboxamide: Lacks the methyl group, which may result in different chemical and biological properties.

    2-Amino-2-methylcyclopentane-1-carboxamide: The position of the amino group is different, potentially leading to variations in reactivity and applications.

    1-Amino-3-methylcyclopentane-1-carboxamide:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct properties and makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1-amino-2-methylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-5-3-2-4-7(5,9)6(8)10/h5H,2-4,9H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZBVNVIXKNKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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